Heck–Mizoroki coupling of vinyliodide and applications in the synthesis of dienes and trienes†

Chemical Communications Pub Date: 2015-06-11 DOI: 10.1039/C5CC03273C

Abstract

Vinyliodide reacts chemoselectively under Heck–Mizoroki conditions with terminal alkenes, including vinylboronate esters, to give dienes. The resulting dienylboronates undergo Suzuki–Miyaura couplings with aryl, heteroaryl and alkenyl halides to access dienes and trienes.

Graphical abstract: Heck–Mizoroki coupling of vinyliodide and applications in the synthesis of dienes and trienes
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